molecular formula C20H18N4O3 B10932984 5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B10932984
M. Wt: 362.4 g/mol
InChI Key: RNFIACKNBOJHNQ-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazinones This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to the pyrazolo[1,5-d][1,2,4]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable dicarbonyl compound to yield the desired pyrazolo[1,5-d][1,2,4]triazinone .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation can significantly reduce reaction times and improve product purity by providing uniform heating and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-d][1,2,4]triazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-Methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to active sites, disrupting normal cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-b]quinolines
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[1,5-a]quinazolines

Uniqueness

Compared to similar compounds, 5-(4-methoxybenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one stands out due to its dual methoxy substitution, which enhances its electronic properties and biological activity. This unique structural feature contributes to its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C20H18N4O3/c1-26-16-7-3-14(4-8-16)12-23-20(25)19-11-18(22-24(19)13-21-23)15-5-9-17(27-2)10-6-15/h3-11,13H,12H2,1-2H3

InChI Key

RNFIACKNBOJHNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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